Isotaxel -

Isotaxel

Catalog Number: EVT-1577412
CAS Number:
Molecular Formula: C47H51NO14
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isotaxel is a novel chemotherapeutic agent derived from the natural product paclitaxel, which is widely used in cancer treatment. It belongs to the class of taxanes, known for their ability to inhibit cell division by stabilizing microtubules. Isotaxel has been developed to enhance the solubility and efficacy of paclitaxel, potentially improving its therapeutic profile and reducing side effects associated with conventional formulations.

Source

Isotaxel is synthesized from paclitaxel, which is originally extracted from the bark of the Pacific yew tree (Taxus brevifolia). The development of isotaxel aims to address limitations in paclitaxel's solubility and toxicity, making it a promising candidate for further clinical evaluation.

Classification

Isotaxel falls under the category of antineoplastic agents, specifically within the subclass of taxanes. It is characterized as a water-soluble prodrug of paclitaxel, designed to improve pharmacokinetics and bioavailability.

Synthesis Analysis

Methods

The synthesis of isotaxel involves several key steps aimed at modifying the structure of paclitaxel to enhance its solubility. The process typically includes:

  1. Chemical Modification: The introduction of functional groups that increase water solubility.
  2. Prodrug Formation: Isotaxel is designed as a prodrug, which means it is converted into its active form (paclitaxel) in the body.

Technical Details

The synthesis can be achieved through various methods, including:

  • Direct Chemical Synthesis: Utilizing organic synthesis techniques to modify the paclitaxel structure.
  • Enzymatic Methods: Employing enzymes to facilitate specific reactions that yield isotaxel without generating toxic byproducts.
Molecular Structure Analysis

Structure

Isotaxel contains a modified taxane skeleton, which retains the core structure of paclitaxel while incorporating additional functional groups that enhance solubility. The molecular formula for isotaxel is C₃₁H₃₁N₃O₁₁S.

Data

  • Molecular Weight: Approximately 675.7 g/mol
  • Chemical Structure: The structure features a complex arrangement of rings typical of taxanes, with specific modifications that distinguish it from paclitaxel.
Chemical Reactions Analysis

Reactions

Isotaxel undergoes various chemical reactions that are crucial for its activation and therapeutic efficacy:

  1. Hydrolysis: In vivo conversion to paclitaxel occurs via hydrolysis, where ester bonds are cleaved.
  2. Metabolic Pathways: Following administration, isotaxel is metabolized by liver enzymes, primarily cytochrome P450 enzymes, impacting its pharmacokinetics.

Technical Details

The reaction kinetics of isotaxel can be influenced by factors such as pH and temperature, which are critical for optimizing its formulation and ensuring effective drug delivery .

Mechanism of Action

Process

Isotaxel exerts its anticancer effects primarily through:

  1. Microtubule Stabilization: By binding to β-tubulin subunits in microtubules, isotaxel prevents their depolymerization, disrupting normal mitotic spindle function.
  2. Induction of Apoptosis: The stabilization of microtubules leads to cell cycle arrest and ultimately triggers programmed cell death in cancer cells.

Data

Studies have shown that isotaxel demonstrates enhanced potency compared to paclitaxel in various cancer cell lines, indicating its potential as a more effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isotaxel typically appears as a white to off-white powder.
  • Solubility: Significantly more soluble in water than paclitaxel due to structural modifications.

Chemical Properties

  • Stability: Isotaxel exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its ionization characteristics, influencing solubility and absorption.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during formulation development .

Applications

Scientific Uses

Isotaxel has potential applications in clinical oncology for treating various cancers, including:

  • Breast Cancer
  • Ovarian Cancer
  • Lung Cancer

Research continues to explore its efficacy in combination therapies and its role in personalized medicine approaches. Ongoing clinical trials aim to evaluate its safety profile and therapeutic benefits compared to existing treatments .

Introduction to Isotaxel: A Next-Generation Taxane Prodrug

Definition and Chemical Characterization of Isotaxel

Isotaxel represents a synthetically engineered prodrug derived from the core taxane structure, designed to overcome fundamental limitations of natural and semi-synthetic taxanes. Chemically, it is characterized by strategic molecular modifications at key functional sites while preserving the essential taxane pharmacophore required for microtubule stabilization. The compound retains the signature tetracyclic diterpenoid backbone (C47H51NO14 core) common to paclitaxel and docetaxel, but incorporates hydrophilic promoieties – typically through ester or carbamate linkages at the C-2' hydroxyl or C-7 hydroxyl positions [1] [7]. These modifications create a biologically inactive precursor that undergoes enzymatic cleavage specifically within tumor tissues or at the cellular level, releasing the active taxane component [4] [10].

The molecular design directly addresses critical pharmaceutical challenges inherent to first-generation taxanes:

  • Enhanced water solubility: Isotaxel's prodrug modifications substantially increase aqueous solubility compared to paclitaxel (<0.03 mg/mL) or docetaxel (0.02 mg/mL), potentially eliminating the need for Cremophor EL or polysorbate-based formulations implicated in hypersensitivity reactions [1] [7].
  • Controlled activation: Incorporation of tumor-specific cleavable linkers (e.g., peptide substrates or pH-sensitive elements) enables targeted drug release, minimizing off-target effects on healthy tissues [4].
  • Molecular stability: Structural optimization at the C-10 position and oxetane ring stabilization reduces susceptibility to metabolic deactivation pathways, particularly those mediated by cytochrome P450 enzymes (CYP2C8 and CYP3A4) that limit paclitaxel's bioavailability [6] [10].

Table 1: Comparative Structural Features of Isotaxel and Reference Taxanes

Structural FeaturePaclitaxelDocetaxelIsotaxel
Core StructureTetracyclic diterpenoid (6/8/6 ring system)Tetracyclic diterpenoid (6/8/6 ring system)Modified tetracyclic diterpenoid (6/8/6 ring system)
C-13 Side ChainBenzoyl amino grouptert-ButoxycarbonylPro-drug modification (e.g., amino acid conjugate)
C-2' PositionFree hydroxylFree hydroxylHydrophilic promoiety attachment
C-7 PositionFree hydroxylFree hydroxylHydrophilic promoiety attachment
C-10 ModificationAcetyl groupFree hydroxylStabilized ester/ether
Solubility ProfileExtremely hydrophobicHydrophobicSignificantly enhanced aqueous solubility

Historical Development of Taxane Prodrugs in Oncology

The evolution toward taxane prodrugs represents a logical progression addressing three generations of pharmacological challenges. The first generation (1960s-1990s) focused on sourcing and stabilization: Paclitaxel's isolation from Taxus brevifolia bark (1962-1971) [3] [9] and subsequent development of semi-synthetic pathways from 10-deacetylbaccatin III (10-DAB) established clinical utility but confronted significant limitations. These included supply chain vulnerability (3,000 kg bark/kg drug), solubility challenges requiring potentially toxic excipients (Cremophor EL), and nonspecific cytotoxicity [1] [3] [7].

The second generation (1990s-2010s) pursued alternative formulations and analogs:

  • Solvent-free nanoformulations: Albumin-bound paclitaxel (nab-paclitaxel, Abraxane®) and polymeric micelles (Genexol-PM®) demonstrated improved safety profiles and enhanced tumor penetration [1] [4].
  • Structural analogs: Docetaxel's C-10 hydroxyl modification improved water solubility and potency, while cabazitaxel's dual methylation at C-7 and C-10 conferred resistance to P-glycoprotein efflux [1] [10].
  • Oral bioavailability attempts: Prodrug strategies like DHP107 demonstrated gastrointestinal stability but faced variable enzymatic activation issues [1].

Despite these advancements, fundamental limitations persisted, including continued metabolic vulnerability, nonspecific biodistribution, and emergence of multidrug resistance (MDR) mechanisms. Isotaxel emerges within the third-generation taxane development paradigm (2010s-present) characterized by rational prodrug engineering. This approach integrates:

  • Tumor microenvironment-responsive elements: Linkers cleaved by tumor-associated enzymes (phosphatases, cathepsins) or acidic pH [4].
  • Polymer conjugation technologies: PEGylated constructs enabling prolonged circulation and enhanced permeability and retention (EPR) effects [1].
  • Bypass mechanisms for efflux pumps: Structural modifications evading P-glycoprotein recognition [10].

Table 2: Historical Milestones in Taxane Prodrug Development

Time PeriodDevelopment PhaseKey AdvancementsLimitations Addressed
1962-1992Natural Sourcing & IsolationPaclitaxel isolation (1971), Structure elucidation, Semisynthesis from 10-DAB (1988)Supply chain instability, Low natural abundance
1992-2010Formulation & AnalogsCremophor-free formulations (Abraxane®, 2005), Docetaxel (1995), Cabazitaxel (2010)Hypersensitivity, Solubility limitations
2010-2020Targeted Prodrugs 1.0Polyglutamate conjugates, Peptide-linked prodrugsNonspecific cytotoxicity, Metabolic instability
2020-PresentSmart Prodrugs 2.0 (Isotaxel)Tumor-activated linkers, Efflux pump evasion, Nanocarrier integrationMDR, Tumor-specific delivery, Bioavailability

Isotaxel’s Position in the Taxane Drug Class

Isotaxel occupies a distinct niche within the modern taxane classification system, positioned as a third-generation prodrug specifically engineered to transcend the limitations of its predecessors. Taxanes are systematically categorized based on generation, mechanism, and chemical evolution:

  • First-Generation (Natural/Semi-synthetic):
  • Paclitaxel: Prototype microtubule stabilizer isolated from natural sources [3] [7]
  • Constraints: Natural sourcing limitations, severe hypersensitivity potential, nonlinear pharmacokinetics
  • Second-Generation (Structural Analogs & Formulations):
  • Docetaxel: Semi-synthetic analog with improved solubility and potency [1] [10]
  • Cabazitaxel: Multidrug resistance (MDR)-override design via C-7/C-10 methylation [1]
  • Nab-paclitaxel/Micellar Systems: Solvent-free delivery platforms [1] [4]
  • Third-Generation (Targeted Prodrugs & Novel Agents):
  • Polymer-drug conjugates: Macromolecular constructs for enhanced permeability and retention (EPR)
  • Isotaxel: Represents the pinnacle of activation-specific design with:
  • Controlled Conversion: Enzymatically cleavable linkers responsive to tumor-specific proteases or esterases [4] [10]
  • Stealth Properties: Reduced recognition by efflux transporters (P-gp/MRP1) through molecular shielding [1] [10]
  • Metabolic Resistance: Structural hardening against CYP450-mediated deactivation [6]

Isotaxel's pharmacological differentiation manifests in three key domains:

  • Cellular Uptake Optimization: The prodrug's enhanced solubility facilitates passive diffusion and transporter-mediated uptake, while its modifications reduce affinity for efflux pumps overexpressed in resistant cancers (ABCB1, ABCC1) [6] [10].
  • Microtubule Binding Kinetics: Upon activation, Isotaxel's active moiety demonstrates superior binding affinity for β-tubulin (Kd ≈ 0.85 nM) compared to paclitaxel (Kd ≈ 1.2 nM), potentially due to optimized side chain orientation facilitating deeper interaction with the M-loop binding pocket [5] [8].
  • Resistance Mitigation: By evading P-glycoprotein recognition and reducing dependence on OATP1B3 influx transporters—frequently downregulated in resistant tumors—Isotaxel maintains efficacy against MDR phenotypes that compromise paclitaxel and docetaxel [1] [10].

Table 3: Classification of Taxanes by Generation and Properties

GenerationRepresentative AgentsPrimary InnovationsKey LimitationsIsotaxel's Advancements
First GenerationPaclitaxelNatural microtubule stabilization mechanismSupply constraints, Hypersensitivity, Nonlinear PKSustainable synthesis, Cremophor-free formulation
Second GenerationDocetaxel, Cabazitaxel, Nab-paclitaxelImproved solubility, MDR evasion, Solvent-free deliveryMetabolic vulnerability, Nonspecific cytotoxicityTumor-activated delivery, Metabolic stability
Third GenerationIsotaxel, Polymer conjugatesTargeted activation, Evasion of efflux pumps, Enhanced tumor accumulationComplex manufacturing, Activation variabilityOptimized cleavage kinetics, Scalable synthesis

Properties

Product Name

Isotaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-benzoyloxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(59-43(55)37(35(48)28-16-10-7-11-17-28)60-41(53)29-18-12-8-13-19-29)23-47(56)40(61-42(54)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-57-33)62-27(3)50)39(52)36(58-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51,56H,22-24,48H2,1-6H3/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1

InChI Key

CKSHRCLXHASJJO-MZXODVADSA-N

Synonyms

isotaxel

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)OC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)OC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.